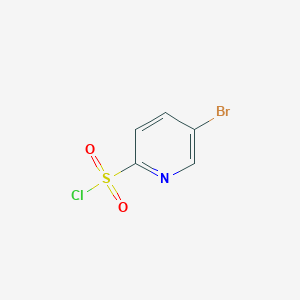
2-(Cyclopentylamino)ethan-1-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(Cyclopentylamino)ethan-1-ol hydrochloride is not explicitly mentioned in the search results . For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results . For detailed information on its reactivity, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results . For detailed information on its properties, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.Scientific Research Applications
Ligand Synthesis for Metal Ion Complexation
Amino-alcohol ligands, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, have been synthesized and assessed for their ability to complex metal ions. The structural analysis of these ligands and their salts revealed that they are not well pre-organized for metal ion coordination, suggesting a limited application in this area. The study emphasizes the importance of ligand pre-organization for effective metal ion complexation, indicating that modifications to the ligand structure could enhance its complexing abilities (de Sousa et al., 2010).
Hydrogels for Drug Delivery
Research into cyclo(L-Tyr-L-Lys) and its ε-amino derivatives demonstrated their potential as organo- and hydrogelators. These compounds exhibit the ability to form robust thermoreversible hydrogels, which could be leveraged in drug delivery systems. The study highlights the critical role of intermolecular hydrogen-bonding in gel formation and stability (Xie et al., 2009).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols, demonstrating a base-free condition for acylation. This catalytic process, with its detailed reaction mechanism, showcases the potential of such compounds in organic synthesis and catalysis (Liu et al., 2014).
Antimicrobial and Surface Properties
A series of biocompatible ester-linked cationic gemini surfactants was evaluated for their cytotoxicity and antimicrobial activity. These surfactants, with variations in alkyl chain length, demonstrated significant antimicrobial activity with low toxicity, suggesting their potential use in medical and environmental applications (Fatma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions or potential applications of 2-(Cyclopentylamino)ethan-1-ol hydrochloride are not provided in the search results . For detailed information on its potential uses, it would be best to refer to a peer-reviewed scientific article or a trusted chemical database.
Relevant Papers The search results do not provide specific peer-reviewed papers related to this compound . For a comprehensive analysis, it would be best to conduct a literature search in a scientific database like PubMed or Web of Science.
Properties
IUPAC Name |
2-(cyclopentylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-5-8-7-3-1-2-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMTIFVBPOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-76-2 | |
| Record name | 2-(cyclopentylamino)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)





![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)




![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
